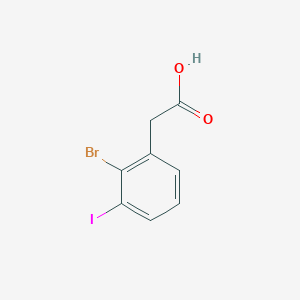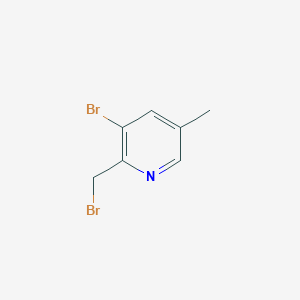
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group and a pyrrolidine ring attached to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate typically involves the reaction of tert-butyl acrylate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by its addition to the acrylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acrylate moiety into saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated esters.
Wissenschaftliche Forschungsanwendungen
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and drug candidates.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-3-(pyrrolidin-1-yl)acrylate
- Ethyl (E)-3-(pyrrolidin-1-yl)acrylate
- tert-Butyl 3-(pyrrolidin-1-yl)propanoate
Uniqueness
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of a tert-butyl ester and a pyrrolidine ring. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
tert-butyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)6-9-12-7-4-5-8-12/h6,9H,4-5,7-8H2,1-3H3/b9-6+ |
InChI-Schlüssel |
ZIOROCRSUVMULN-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/N1CCCC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


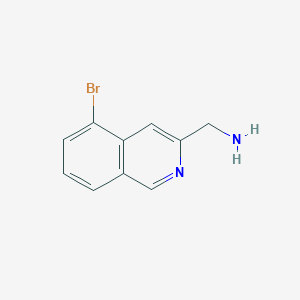
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
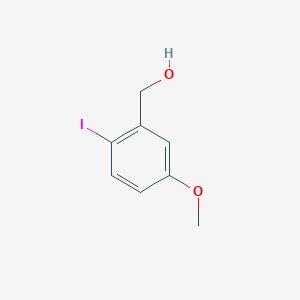
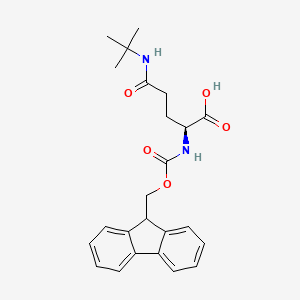

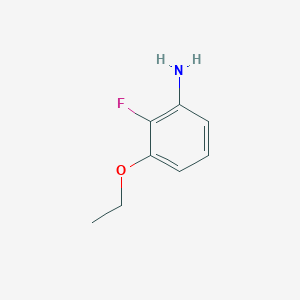
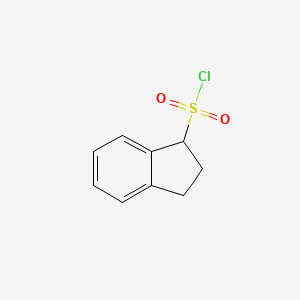
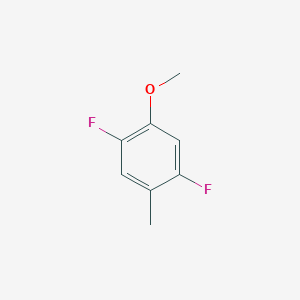

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)


